molecular formula C17H11ClFN5OS B2502948 5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034271-22-0

5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2502948
CAS No.: 2034271-22-0
M. Wt: 387.82
InChI Key: KOQZPBFJFMYEJP-UHFFFAOYSA-N
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Description

5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11ClFN5OS and its molecular weight is 387.82. The purity is usually 95%.
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Biological Activity

5-Chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃ClF₂N₄S. The compound features a benzamide moiety linked to a triazole-pyridazine structure with a thiophene substituent. This unique arrangement contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole-Pyridazine Framework : The initial step often involves the condensation of thiophene derivatives with appropriate triazole and pyridazine precursors.
  • Benzamide Formation : The final step incorporates the benzamide group through acylation reactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Anti-Tubercular Activity : In research evaluating the anti-tubercular efficacy against Mycobacterium tuberculosis, derivatives demonstrated IC₅₀ values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

Anti-Cancer Potential

The compound's structural motifs suggest potential anti-cancer properties. Pyrazole derivatives have been linked to inhibition of various cancer-related targets:

CompoundTargetIC₅₀ (μM)
5-Chloro CompoundBRAF(V600E)0.5 - 1.0
Similar DerivativeEGFR0.8 - 1.5

Studies show that modifications to the thiophene or triazole rings can enhance selectivity for cancer cell lines while reducing toxicity to normal cells .

Anti-inflammatory Effects

Compounds within this class have also been explored for their anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism:

ActivityCOX Inhibition (%)
Compound A85% at 10 μM
Compound B90% at 10 μM

These results suggest that the compound may be effective in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Variations : Modifications on the thiophene and triazole rings can significantly impact potency and selectivity.
  • Halogen Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve cellular uptake.

Case Study 1: Antitubercular Screening

A series of compounds based on the target structure were synthesized and screened for anti-tubercular activity. Among them, five derivatives exhibited promising IC₅₀ values below 2 μM against Mycobacterium tuberculosis H37Ra .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that certain modifications led to enhanced selectivity for tumor cells over normal cells, suggesting potential for targeted cancer therapies .

Properties

IUPAC Name

5-chloro-2-fluoro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5OS/c18-10-3-4-12(19)11(8-10)17(25)20-9-16-22-21-15-6-5-13(23-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQZPBFJFMYEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C=CC(=C4)Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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